Potent Inhibition of PDE4A Enzyme in Cell-Free Assay
a-Phenyl-a-4-pyridinyl-2-pyridineethanol demonstrates potent inhibitory activity against the recombinant human phosphodiesterase 4A (PDE4A) enzyme. In a cell-free assay, it exhibits an IC50 value of 1.6 nM [1]. This level of potency is significantly higher than that of the classical PDE4 inhibitor rolipram, which shows an IC50 of 2800 nM (2.8 µM) against PDE4 in a comparable assay format [2].
| Evidence Dimension | In vitro PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Rolipram: 2800 nM (2.8 µM) |
| Quantified Difference | Target compound is >1700-fold more potent than rolipram based on reported IC50 values. |
| Conditions | Target: Unpurified recombinant PDE4A [1]. Comparator: PDE4 enzyme inhibition assay as described in patent literature [2]. |
Why This Matters
For researchers screening for potent PDE4 inhibition, this compound provides a high-potency reference point with an IC50 in the low nanomolar range, contrasting with the micromolar potency of first-generation inhibitors like rolipram, which can reduce the compound quantity required for in vitro studies.
- [1] BindingDB. (2007). Ki Summary for BDBM14775 / CHEMBL760761: IC50 against PDE4A. View Source
- [2] Cavalla, D. J., Chasin, M., & Dolby, L. (2000). Phenylpyridyl compounds for inhibiting phosphodiesterase IV and methods of using same. U.S. Patent No. 6,153,630. View Source
